ML221

Description

Structure

3D Structure

Properties

IUPAC Name |

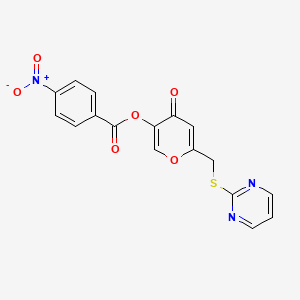

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASIRTUMPRQVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of ML221: A Technical Guide to its Action as an Apelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a range of physiological processes, including cardiovascular homeostasis, fluid balance, and energy metabolism. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its effects on the key signaling pathways initiated by the apelin receptor. Quantitative data from pivotal assays are presented, alongside detailed experimental protocols and visual diagrams of the signaling cascades and experimental workflows, to facilitate a comprehensive understanding for research and drug development applications.

Introduction

The apelin/APJ receptor system has emerged as a critical regulator in numerous physiological functions. Apelin, the endogenous ligand for the APJ receptor, triggers a cascade of intracellular events upon binding. This compound has been identified as a valuable tool for probing the physiological roles of this system and as a potential therapeutic agent by inhibiting these effects.[1][2] This guide delineates the molecular interactions and downstream consequences of this compound's engagement with the APJ receptor.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the apelin receptor. This means it binds to the receptor but does not elicit the conformational changes necessary for receptor activation. Instead, it blocks the binding of the endogenous agonist, apelin, thereby inhibiting the downstream signaling pathways. The primary signaling cascades initiated by the apelin receptor are the G protein-dependent pathway, which modulates cyclic adenosine monophosphate (cAMP) levels, and the β-arrestin-mediated pathway, which is involved in receptor desensitization and G protein-independent signaling.

Antagonism of G Protein-Dependent Signaling

The apelin receptor is coupled to the inhibitory G protein, Gαi. Upon activation by apelin, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound, by blocking apelin's binding, prevents this Gαi-mediated inhibition of adenylyl cyclase, thus maintaining basal cAMP levels in the presence of apelin.

Antagonism of β-Arrestin Recruitment

Agonist binding to the APJ receptor also promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor serves two primary functions: it desensitizes the G protein signaling by sterically hindering G protein coupling, and it initiates a separate wave of signaling through β-arrestin-dependent pathways. This compound's antagonism prevents the initial agonist-induced receptor conformation that leads to GRK-mediated phosphorylation and subsequent β-arrestin recruitment.

Quantitative Data

The potency of this compound as an antagonist of the apelin receptor has been quantified in cell-based functional assays. The following table summarizes the key inhibitory concentration (IC50) values.

| Assay Type | Description | IC50 (μM) | Selectivity |

| cAMP Assay | Measures the ability of this compound to inhibit apelin-13-mediated suppression of cAMP. | 0.70 | >37-fold vs. AT1 Receptor |

| β-Arrestin Assay | Measures the ability of this compound to block apelin-13-induced recruitment of β-arrestin to the APJ receptor. | 1.75 | >37-fold vs. AT1 Receptor |

Data sourced from Maloney PR, et al. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6656-60.[3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the methods used for its determination, the following diagrams are provided.

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize this compound's mechanism of action.

cAMP Inhibition Assay

This assay quantifies the ability of this compound to counteract the apelin-induced decrease in intracellular cAMP.

Materials:

-

Cells stably expressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Forskolin (to stimulate basal cAMP levels, if necessary for the cell line).

-

Apelin-13 peptide.

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white opaque microplates.

Procedure:

-

Cell Plating: Seed the APJ-expressing cells into a 384-well plate at a predetermined optimal density and culture overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of Apelin-13 at a concentration that elicits 80% of its maximal response (EC80).

-

Antagonist Incubation: Remove the culture medium from the cells and add the diluted this compound solutions. Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Agonist Stimulation: Add the Apelin-13 (EC80) solution to the wells containing this compound. Also include control wells with no this compound (agonist only) and wells with neither this compound nor apelin (basal).

-

Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the interaction between the activated APJ receptor and β-arrestin. A common method is the enzyme fragment complementation (EFC) assay.

Materials:

-

Cells engineered to co-express the apelin receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).

-

Cell culture medium.

-

Assay buffer.

-

Apelin-13 peptide.

-

This compound.

-

Detection reagents including the enzyme substrate.

-

384-well white opaque microplates.

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and an EC80 concentration of Apelin-13 in assay buffer.

-

Antagonist Incubation: Remove the culture medium and add the various concentrations of this compound to the cells. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Agonist Stimulation: Add the EC80 solution of Apelin-13 to the wells.

-

Recruitment Incubation: Incubate the plate for a period that allows for optimal receptor-β-arrestin interaction (e.g., 60-90 minutes) at 37°C.

-

Signal Detection: Add the detection reagents containing the enzyme substrate according to the manufacturer's instructions. Incubate in the dark for a specified time (e.g., 60 minutes) to allow for signal development.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the log concentration of this compound and fit the curve to determine the IC50 value.

Conclusion

This compound is a well-characterized functional antagonist of the apelin receptor, potently inhibiting both G protein-dependent and β-arrestin-mediated signaling pathways. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound as a tool for investigating the apelin/APJ system and for the development of novel therapeutics targeting this pathway.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML221: An In-Depth Technical Guide to a Selective Apelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML221 is a potent and selective small-molecule functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in a wide range of physiological processes, including cardiovascular homeostasis, angiogenesis, and fluid balance. Discovered through high-throughput screening, this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of the apelin/APJ system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

The apelin/APJ receptor system is a key regulator in various physiological and disease states.[1] The endogenous ligands, a family of peptides called apelins, are produced from a 77-amino acid precursor, preproapelin. The activation of the APJ receptor by apelin peptides triggers a cascade of intracellular signaling events that are crucial for maintaining cardiovascular health and other bodily functions.[1] The development of selective antagonists for the APJ receptor is essential for dissecting the intricate roles of this system and for exploring its therapeutic potential. This compound was identified as the first non-peptide antagonist of the APJ receptor, providing a valuable tool for researchers.[2]

Physicochemical Properties of this compound

This compound, with the IUPAC name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, is a synthetic organic compound derived from a kojic acid scaffold.[2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate | [2] |

| Molecular Formula | C₁₇H₁₁N₃O₆S | [4] |

| Molecular Weight | 385.35 g/mol | [4] |

| CAS Number | 877636-42-5 | [4] |

| Appearance | White to beige powder | [5] |

| Solubility | Soluble in DMSO (to 10 mM) | [5][6] |

| Storage | 2-8°C | [5] |

Mechanism of Action and In Vitro Pharmacology

This compound acts as a functional antagonist of the apelin receptor. It effectively blocks the intracellular signaling pathways initiated by the binding of apelin peptides to the APJ receptor. The antagonistic activity of this compound has been characterized in various cell-based assays, primarily focusing on the two major signaling arms of GPCRs: G protein-dependent and β-arrestin-dependent pathways.

Quantitative In Vitro Data

The following table summarizes the key quantitative data for this compound's in vitro activity and selectivity.

| Parameter | Value | Assay System | Reference |

| IC₅₀ (cAMP Assay) | 0.70 µM | CHO-K1 cells expressing human apelin receptor | |

| IC₅₀ (β-arrestin Assay) | 1.75 µM | U2OS cells expressing human apelin receptor | |

| EC₈₀ for Apelin-13 (cAMP & β-arrestin assays) | 10 nM | CHO-K1 and U2OS cells | |

| Selectivity over AT₁ Receptor | >37-fold (IC₅₀ > 79 µM) | Cell-based assays | |

| Cross-reactivity | Limited against a range of GPCRs, with some activity at the κ-opioid and benzodiazepine receptors (<50-70% inhibition at 10 µM) | GPCR binding assay panel | [3] |

| Hepatocyte Toxicity | No toxicity observed at concentrations >50 µM | Human hepatocytes | [6] |

Signaling Pathways

The apelin receptor, upon activation by its endogenous ligand, primarily signals through two main pathways: the G protein-dependent pathway, which influences cyclic AMP (cAMP) levels, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. This compound has been shown to antagonize both of these pathways.

In Vivo Pharmacology and Applications

This compound has been utilized in several in vivo studies to investigate the role of the apelin/APJ system in various pathological conditions. Notably, it has been shown to inhibit the growth of cholangiocarcinoma in a mouse xenograft model by reducing tumor-associated angiogenesis. These studies highlight the utility of this compound as a probe for in vivo research, although its pharmacokinetic properties, such as poor metabolic stability, may limit its use to acute intravenous dosing for in vivo applications.[2]

Pharmacokinetic Properties

| Parameter | Result | Assay | Reference |

| Aqueous Solubility | Poor, pH-dependent (higher at pH 7.4) | Aqueous solubility assay | [2] |

| Membrane Permeability | Moderate | Parallel Artificial Membrane Permeability Assay (PAMPA) | |

| Microsomal Stability | Poor (4.2% and 4.9% remaining at 60 min in human and mouse liver homogenates, respectively) | Microsomal stability assay | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

β-Arrestin Recruitment Assay (DiscoveRx PathHunter)

This assay measures the recruitment of β-arrestin to the activated APJ receptor.

Workflow Diagram:

Protocol:

-

Cell Plating: Seed U2OS cells stably co-expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment into 1536-well assay plates at a density of 1000 cells/well in 4 µL of appropriate culture medium.

-

Incubation: Incubate the plates overnight for 16-18 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Addition: Add 60 nL of this compound (from a 2 mM stock in DMSO) or DMSO as a vehicle control to the appropriate wells.

-

Agonist Addition: Add 2 µL of 30 nM Apelin-13 to the wells containing this compound and the negative control wells. Add 2 µL of assay media to the positive control wells. This results in a final test compound concentration of 20 µM and a final DMSO concentration of 1%.

-

Incubation: Incubate the plates for 90 minutes at room temperature.

-

Detection: Add 3 µL of PathHunter detection reagent to each well and incubate for 60 minutes at room temperature.

-

Data Acquisition: Measure the chemiluminescent signal using a suitable plate reader (e.g., ViewLux).

cAMP Assay

This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor, which couples to the inhibitory G protein, Gαi.

Protocol:

-

Cell Plating: Seed Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor in a suitable multi-well plate.

-

Incubation: Culture the cells until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period.

-

Stimulation: Stimulate the cells with a fixed concentration of Apelin-13 in the presence of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based or TR-FRET-based).

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the inhibition of cAMP production against the concentration of this compound.

Microsomal Stability Assay

This assay assesses the metabolic stability of this compound in the presence of liver microsomes.

Protocol:

-

Preparation: Prepare a reaction mixture containing liver microsomes (human or mouse), a NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).[2]

-

Initiation: Add this compound to the reaction mixture to initiate the metabolic reaction and incubate at 37°C.[2]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[2]

-

Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2]

-

Sample Preparation: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound at each time point.[2]

-

Data Analysis: Calculate the percentage of this compound remaining over time to determine its metabolic stability.[2]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of this compound across an artificial lipid membrane.

Workflow Diagram:

Protocol:

-

Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

-

Compound Addition: A solution of this compound in a suitable buffer is added to the wells of the donor plate.

-

Assembly and Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a specific duration (typically 5 to 16 hours).

-

Sample Analysis: After incubation, the concentration of this compound is determined in both the donor and acceptor wells using LC-MS/MS.

-

Permeability Calculation: The permeability coefficient (Pe) is calculated based on the concentration of this compound that has diffused across the artificial membrane into the acceptor well.

Structure-Activity Relationship (SAR)

This compound is based on a kojic acid scaffold. Structure-activity relationship studies have indicated that the ester linkage in this compound is crucial for its activity. Attempts to replace this ester with more metabolically stable functional groups have resulted in a loss of antagonistic activity.[2] This suggests that the electronic and steric properties of the benzoate ester are important for the molecule's interaction with the apelin receptor.

Conclusion

This compound is a well-characterized and selective antagonist of the apelin receptor that has proven to be an invaluable tool for in vitro and in vivo research. Its ability to block both G protein and β-arrestin signaling pathways provides a means to investigate the multifaceted roles of the apelin/APJ system. While its pharmacokinetic profile may present challenges for chronic in vivo studies, its utility as a research probe is undisputed. This technical guide provides a comprehensive resource for scientists working with this compound, enabling a deeper understanding of its properties and facilitating its effective use in advancing our knowledge of apelin receptor biology.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Pharmacological and immunohistochemical characterization of the APJ receptor and its endogenous ligand apelin [periodicos.capes.gov.br]

- 3. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the G<sub>i2</sub> pathway [sciengine.com]

- 6. cusabio.com [cusabio.com]

The Role of ML221 in Elucidating the Apelin/APJ System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The apelin/APJ system, a critical regulator of cardiovascular homeostasis and a key player in a range of other physiological processes, has garnered significant attention as a therapeutic target. The discovery and characterization of selective modulators of this system are paramount to advancing our understanding of its function and for the development of novel therapeutics. This technical guide focuses on ML221, a potent and selective small-molecule functional antagonist of the apelin receptor (APJ). We provide a comprehensive overview of this compound's pharmacological properties, detail key experimental protocols for its use in studying the apelin/APJ system, and present its utility in probing the system's signaling pathways and physiological roles.

Introduction to the Apelin/APJ System

The apelin/APJ system consists of the G protein-coupled receptor, APJ (also known as angiotensin receptor-like 1 or AGTRL1), and its endogenous peptide ligands, the most studied being various isoforms of apelin (e.g., apelin-13, apelin-36) and the more recently discovered Elabela/Toddler.[1] This system is widely expressed throughout the body, with prominent roles in the cardiovascular system, central nervous system, and metabolic tissues.[2][3] Activation of the APJ receptor by its ligands initiates a cascade of intracellular signaling events that regulate a diverse array of physiological functions, including:

-

Cardiovascular Homeostasis: Regulation of blood pressure, cardiac contractility, and angiogenesis.[1][4]

-

Fluid Homeostasis: Control of water intake and diuresis.[2]

-

Energy Metabolism: Involvement in glucose metabolism and insulin sensitivity.[2]

-

Neurological Function: Participation in neuroprotection and regulation of pituitary hormone release.[5]

Given its broad physiological significance, dysregulation of the apelin/APJ system has been implicated in the pathophysiology of numerous diseases, including heart failure, hypertension, atherosclerosis, and diabetes.[2][4] This has made the APJ receptor a compelling target for drug discovery.

This compound: A Selective APJ Receptor Antagonist

This compound (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) was identified through a high-throughput screening campaign as a potent and selective functional antagonist of the APJ receptor.[2] It acts by inhibiting the functional responses induced by apelin, rather than by directly competing for the ligand binding site in a classical sense.

Pharmacological Profile of this compound

The inhibitory activity of this compound has been characterized in various cell-based functional assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

Table 1: In Vitro Potency of this compound against Apelin-13-Mediated APJ Receptor Activation

| Assay Type | Parameter | Value (μM) | Reference |

| cAMP Assay | IC50 | 0.70 | [6][7][8] |

| β-arrestin Recruitment Assay | IC50 | 1.75 | [6][7][8] |

Table 2: Selectivity Profile of this compound

| Receptor | Activity | IC50 (μM) | Fold Selectivity (vs. APJ) | Reference |

| Angiotensin II Type 1 (AT1) | Antagonist | >79 | >37-fold | [2][6][7] |

| κ-Opioid Receptor | Binding Inhibition | <50%I at 10 μM | - | [2] |

| Benzodiazepine Receptor | Binding Inhibition | <70%I at 10 μM | - | [2] |

Key Experimental Protocols Utilizing this compound

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are protocols for key in vitro assays used to characterize the antagonism of the APJ receptor by this compound.

cAMP Inhibition Assay

This assay measures the ability of an antagonist to inhibit the apelin-induced decrease in cyclic adenosine monophosphate (cAMP) levels, a hallmark of APJ receptor activation through the Gi pathway.

Methodology:

-

Cell Culture: U2OS cells stably expressing the human APJ receptor are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

-

Assay Preparation: Cells are harvested and seeded into 384-well assay plates.

-

Compound Treatment:

-

A dose-response curve of this compound is prepared.

-

Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Agonist Stimulation: Apelin-13 is added to the wells at a concentration that elicits a robust response (e.g., EC80, which is approximately 10 nM).[6]

-

cAMP Measurement: The assay is incubated for a further period (e.g., 30-60 minutes). The reaction is then stopped, and intracellular cAMP levels are measured using a commercially available kit (e.g., a LANCE Ultra cAMP kit).

-

Data Analysis: The IC50 value for this compound is determined by fitting the dose-response data to a four-parameter logistic equation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated APJ receptor, a key event in GPCR desensitization and an important signaling pathway in its own right.

Methodology:

-

Cell Line: U2OS cells co-expressing the APJ receptor fused to a protein fragment (e.g., ProLink) and β-arrestin 2 fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) are used.

-

Assay Preparation: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.

-

Compound Treatment:

-

This compound is serially diluted to create a dose-response range.

-

Cells are pre-treated with this compound for 30-60 minutes at 37°C.

-

-

Agonist Stimulation: Apelin-13 is added at its EC80 concentration (approximately 10 nM) to all wells except the negative control.[6]

-

Signal Detection: The plate is incubated for 90 minutes at room temperature. A detection reagent is then added, and after a further 60-minute incubation, luminescence is read on a suitable plate reader.[6]

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

This assay is used to assess the effect of this compound on the proliferation of cells that are dependent on or responsive to apelin/APJ signaling, such as endothelial cells or certain cancer cell lines.

Methodology:

-

Cell Seeding: Mouse brain endothelial cells (bEnd.3) are plated at a density of 2.5 x 104 cells/well in 24-well plates and allowed to adhere overnight.[7]

-

Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound (e.g., 0-30 μM).[7]

-

Incubation: Cells are incubated for 24 hours.

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Visualizing Apelin/APJ Signaling and Experimental Workflows

Graphviz diagrams are provided below to illustrate the key signaling pathways of the apelin/APJ system and a typical experimental workflow for evaluating an antagonist like this compound.

Apelin/APJ Signaling Pathways

Caption: Simplified signaling pathways of the APJ receptor upon activation by apelin and inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the in vitro evaluation of this compound's antagonistic activity.

In Vivo Applications and Future Directions

This compound has been utilized in preclinical in vivo models to probe the physiological roles of the apelin/APJ system. For instance, intraperitoneal administration of this compound has been shown to inhibit pathological angiogenesis in a mouse model of oxygen-induced retinopathy.[7] It has also been demonstrated to alleviate mechanical allodynia and heat hyperalgesia in a model of neuropathic pain.[7] In the context of cancer, this compound treatment has been shown to decrease tumor growth in a cholangiocarcinoma xenograft model by inhibiting proliferation and angiogenesis.[9]

Despite its utility as a research tool, the pharmacokinetic properties of this compound, such as moderate plasma and poor microsomal stability, may limit its application in chronic in vivo studies.[2][7] Nevertheless, this compound remains an invaluable pharmacological probe for acute in vivo experiments and a foundational tool for in vitro studies of the apelin/APJ system. Its discovery has paved the way for the development of more drug-like APJ receptor antagonists and has significantly contributed to our understanding of the complex biology of the apelin/APJ system. Future research will likely focus on developing antagonists with improved pharmacokinetic profiles for chronic therapeutic applications.

Conclusion

This compound is a potent and selective functional antagonist of the APJ receptor that has proven to be an indispensable tool for researchers in the field. Its use in a variety of in vitro and in vivo models has helped to dissect the signaling pathways and physiological functions of the apelin/APJ system. This technical guide provides a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research, thereby facilitating further exploration of this important therapeutic target.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (this compound) as a functional antagonist of the apelin (APJ) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ML 221 | Apelin Receptor Antagonists: R&D Systems [rndsystems.com]

- 9. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]

ML221's effects on signal transduction pathways

An In-depth Technical Guide on the Effects of ML297 on Signal Transduction Pathways

A Note on Nomenclature: Initial searches for "ML221" in the context of signal transduction pathways revealed ambiguity. However, the detailed technical requirements of this request strongly align with the well-documented effects of ML297 (also known as VU0456810) , a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. This guide will therefore focus on ML297, a pivotal tool for dissecting GIRK channel function.

This technical guide provides a comprehensive overview of the effects of ML297 on signal transduction pathways for researchers, scientists, and drug development professionals. It delves into the molecular mechanism of action, presents quantitative data on its activity, and offers detailed protocols for key experimental procedures.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the potency and selectivity of ML297 on various GIRK channel subtypes.

| Compound | GIRK Subunit Composition | EC50 (µM) | Assay Type | Reference |

| ML297 | GIRK1/2 | 0.16 | Thallium Flux Assay | [1][2] |

| ML297 | GIRK1/2 | 0.233 ± 0.038 | Whole-Cell Electrophysiology | [3] |

| ML297 | GIRK1/4 | 1.8 | Thallium Flux Assay | [2] |

| ML297 | GIRK1/3 | 0.914 | Thallium Flux Assay | [4] |

| ML297 | GIRK2/3 | Inactive | Thallium Flux Assay | [1][4] |

| ML297 | GIRK2 (homomer) | Inactive | Thallium Flux Assay | [1][4] |

Signal Transduction Pathways and Mechanism of Action

G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial effectors of inhibitory neurotransmission.[3] Their activation leads to potassium efflux, hyperpolarizing the cell membrane and reducing neuronal excitability.

Canonical G-Protein Dependent GIRK Channel Activation

The canonical activation of GIRK channels is initiated by the binding of a neurotransmitter (e.g., acetylcholine, dopamine, GABA) to a G-protein coupled receptor (GPCR), typically of the Gαi/o subtype.[3] This binding event catalyzes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The liberated Gβγ dimer then directly binds to the GIRK channel, causing it to open and allow the passage of potassium ions.[3][5] This process is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for channel function.[3]

ML297 Mechanism of Action: G-Protein Independent Activation

ML297 activates GIRK channels through a novel mechanism that bypasses the need for GPCR activation and G-protein signaling.[3] It directly interacts with GIRK1-containing channels, inducing a conformational change that leads to channel opening. This action is, however, still dependent on the presence of PIP2.[3] The selectivity of ML297 for GIRK1-containing subunits is conferred by two specific amino acid residues within the GIRK1 protein: phenylalanine at position 137 (F137) in the pore helix and aspartic acid at position 173 (D173) in the second transmembrane domain.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of ML297.

Thallium Flux Assay for Screening GIRK Channel Activators

This high-throughput assay is used to identify and characterize modulators of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a specific fluorescent dye.

Experimental Workflow

Detailed Protocol:

-

Cell Culture:

-

Maintain HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Plating:

-

Harvest cells and seed them into 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Dye Loading:

-

Prepare a dye loading solution containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM) in a physiological buffer.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate the plate at room temperature in the dark for 60-90 minutes to allow for dye uptake.

-

-

Compound Addition:

-

Prepare serial dilutions of ML297 in the assay buffer.

-

Add the ML297 solutions to the respective wells. Include vehicle-only wells as a negative control and a known GIRK channel activator as a positive control.

-

-

Thallium Stimulation and Fluorescence Measurement:

-

Prepare a stimulus buffer containing thallium sulfate.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR).

-

Initiate fluorescence reading to establish a baseline.

-

Add the thallium-containing stimulus buffer to all wells simultaneously using the plate reader's integrated fluidics.

-

Continue to measure the fluorescence intensity at regular intervals for 2-5 minutes. An increase in fluorescence indicates thallium influx through open channels.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data to the positive and negative controls.

-

Plot the normalized response against the logarithm of the ML297 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Whole-Cell Patch Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in individual cells, providing detailed information about channel kinetics and pharmacology.

Detailed Protocol:

-

Cell Preparation:

-

Plate HEK293 cells expressing the GIRK channel subunits of interest onto glass coverslips.

-

Alternatively, use primary neurons cultured on coverslips.

-

-

Electrophysiology Setup:

-

Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing physiological ion concentrations.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a high concentration of potassium to mimic the intracellular environment.

-

-

Whole-Cell Recording:

-

Using a micromanipulator, approach a single cell with the recording pipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

-

Drug Application and Data Acquisition:

-

Record baseline GIRK channel activity.

-

Apply ML297 at various concentrations to the cell via the perfusion system.

-

Record the resulting changes in membrane current. GIRK channel activation will be observed as an inward current at potentials negative to the potassium reversal potential.

-

Wash out the drug to observe the reversal of the effect.

-

-

Data Analysis:

-

Measure the amplitude of the ML297-induced current at each concentration.

-

Construct a concentration-response curve by plotting the current amplitude against the ML297 concentration.

-

Fit the curve with the Hill equation to determine the EC50 and other pharmacological parameters.

-

In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model

This animal model is used to assess the anticonvulsant properties of a compound. PTZ is a GABAA receptor antagonist that induces seizures in rodents.

Detailed Protocol:

-

Animals:

-

Use adult male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow animals to acclimate to the facility for at least one week before the experiment.

-

-

Drug Administration:

-

Dissolve ML297 in a suitable vehicle (e.g., 10% DMSO, 10% Tween 80, 80% saline).

-

Administer ML297 or the vehicle intraperitoneally (i.p.) at a specified dose (e.g., 60 mg/kg) at a predetermined time before PTZ injection (e.g., 30 minutes).[1]

-

-

PTZ Induction of Seizures:

-

Prepare a solution of PTZ in saline.

-

Administer PTZ subcutaneously or intraperitoneally at a convulsive dose (e.g., 85 mg/kg).

-

Immediately after PTZ injection, place each mouse in an individual observation chamber.

-

-

Seizure Scoring:

-

Observe the animals continuously for 30 minutes and record the latency to the first generalized clonic seizure and the incidence of tonic-clonic seizures and mortality.

-

Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

-

-

Data Analysis:

-

Compare the seizure parameters (latency, incidence, severity) between the ML297-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test, chi-square test).

-

A significant increase in seizure latency and a decrease in seizure incidence and severity in the ML297-treated group indicate anticonvulsant activity.

-

Conclusion

ML297 is a valuable pharmacological tool that has significantly advanced our understanding of GIRK channel function. Its unique G-protein independent mechanism of action provides a means to selectively activate GIRK1-containing channels, allowing for the elucidation of their physiological roles in various tissues, particularly in the central nervous system. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the effects of ML297 on signal transduction pathways and exploring its therapeutic potential for neurological disorders such as epilepsy and anxiety.

References

- 1. researchgate.net [researchgate.net]

- 2. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]

ML221: A Technical Guide to a Selective Apelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML221, a potent and selective small-molecule antagonist of the apelin (APJ) receptor. Discovered through a high-throughput screening campaign, this compound has become a valuable research tool for investigating the physiological and pathological roles of the apelin/APJ system. This document details its discovery, mechanism of action, key experimental data, and the methodologies used for its characterization.

Discovery and Development

This compound, with the chemical name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, was identified from the Molecular Libraries Small Molecule Repository (MLSMR) as a functional antagonist of the apelin receptor. The discovery was the result of a high-throughput screen of approximately 330,600 compounds. This compound emerged as a potent inhibitor of apelin-13-mediated APJ receptor activation.[1]

Mechanism of Action

This compound functions as a functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). It selectively blocks the signaling cascade initiated by the binding of the endogenous ligand, apelin. The APJ receptor is known to couple to inhibitory G proteins (Gαi) and Gαq proteins. By binding to the receptor, this compound prevents the apelin-induced conformational changes necessary for G protein activation and the subsequent downstream signaling events, including the inhibition of adenylyl cyclase and the recruitment of β-arrestin.[2][3][4]

Quantitative Data

The potency and selectivity of this compound have been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant pharmacological data.

| Assay Type | Parameter | Value | Reference |

| cAMP Assay | IC50 | 0.70 μM | [2][5] |

| β-arrestin Recruitment Assay | IC50 | 1.75 μM | [2][5] |

| Angiotensin II Type 1 (AT1) Receptor Assay | IC50 | >79 μM | [2][5] |

| Selectivity (AT1/APJ) | Fold Selectivity | >37-fold | [2][5] |

Signaling Pathways

The apelin receptor, upon activation by its endogenous ligand apelin, initiates a cascade of intracellular signaling events primarily through Gαi and Gαq proteins. This compound effectively blocks these pathways.

Apelin Receptor Signaling Pathway

Caption: Apelin receptor signaling and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound as an APJ receptor antagonist.

β-Arrestin Recruitment Assay

This assay measures the ability of a compound to block apelin-induced recruitment of β-arrestin to the APJ receptor, a hallmark of GPCR activation.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for the β-arrestin recruitment assay.

Detailed Methodology:

-

Cell Culture and Seeding: A CHO-K1 cell line stably expressing the human apelin receptor (AGTRL-1) and a β-arrestin-β-galactosidase fusion protein (DiscoveRx) is used. Cells are seeded at a density of 1000 cells per well in 4 µL of assay medium into 1536-well plates.[6]

-

Incubation: The plates are incubated overnight for 16-18 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Compound Addition: 60 nL of this compound (typically from a 2 mM stock in DMSO) or DMSO as a vehicle control is transferred to the assay wells.[6]

-

Agonist Addition: 2 µL of 30 nM apelin-13 is added to the wells containing the test compound and to the negative control wells. 2 µL of assay medium is added to the positive control wells. This results in a final concentration of 20 µM for the test compound and 1% DMSO.[6]

-

Incubation: The plates are incubated for 90 minutes at room temperature.[6]

-

Detection: 3 µL of detection reagent is added to each well, and the plates are incubated for an additional 60 minutes.[6]

-

Data Acquisition: Luminescence is read using a suitable plate reader (e.g., ViewLux). The resulting data is used to determine the IC50 value of this compound.[6]

cAMP Assay

This assay quantifies the ability of this compound to counteract the apelin-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of Gαi activation. While the precise, detailed protocol from the original discovery paper by Maloney et al. is not publicly available in full, a representative protocol for a GPCR antagonist using a Homogeneous Time Resolved Fluorescence (HTRF) format is provided below.

Experimental Workflow: cAMP Assay (Representative)

Caption: Representative workflow for a HTRF cAMP assay.

Detailed Methodology (Representative):

-

Cell Culture and Seeding: Cells stably or transiently expressing the human APJ receptor are seeded into a 384-well plate and cultured overnight.

-

Compound and Agonist Addition: Cells are first incubated with varying concentrations of this compound. Subsequently, a fixed concentration of apelin-13 (typically at its EC80 concentration) is added to stimulate the receptor and induce a decrease in intracellular cAMP levels.

-

Incubation: The reaction is incubated for a specified period, for example, 30 minutes at room temperature, to allow for the modulation of cAMP production.

-

Lysis and Detection: A lysis buffer containing HTRF detection reagents (cAMP-d2 and an anti-cAMP antibody labeled with a fluorescent donor, e.g., europium cryptate) is added to the wells.

-

Incubation: The plate is incubated for 60 minutes at room temperature to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

-

Data Acquisition: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is inversely proportional to the amount of cAMP produced.

-

Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value for this compound's antagonism of the apelin-13 response.

References

- 1. Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (this compound) as a functional antagonist of the apelin (APJ) receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

ML221: A Technical Guide to a Selective Apelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ML221, a potent and selective small-molecule antagonist of the apelin receptor (APJ). This compound serves as a critical tool for investigating the physiological and pathological roles of the apelin/APJ system, with potential therapeutic applications in various diseases.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, is a kojic acid-based compound.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate | [1] |

| CAS Number | 877636-42-5 | [2] |

| Molecular Formula | C₁₇H₁₁N₃O₆S | [2][3] |

| Molecular Weight | 385.35 g/mol | [2][3] |

| SMILES | S(Cc2[o]cc(--INVALID-LINK--=O)OC(=O)c3ccc(cc3)--INVALID-LINK--[O-])c1ncccn1 | [3] |

| InChI Key | UASIRTUMPRQVFY-UHFFFAOYSA-N | [3][4] |

| Appearance | White to beige powder | [3] |

| Purity | ≥98% (HPLC) | [2][3] |

| Solubility | Soluble to 10 mM in DMSO.[2] Poorly soluble in aqueous media, with pH-dependent solubility.[1] | [1][2] |

| Storage | Store at +4°C or 2-8°C. | [2][3] |

Biological Activity and Pharmacological Profile

This compound is a functional antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][5] It exhibits high selectivity for APJ over the structurally related angiotensin II type 1 (AT1) receptor.[2]

| Parameter | Value | Assay | Reference |

| IC₅₀ | 0.70 µM | cAMP Assay | [2][5] |

| IC₅₀ | 1.75 µM | β-arrestin Assay | [2][5] |

| Selectivity | >37-fold selective over AT1 receptor | Cell-based assays | [2][5] |

| AT₁ Receptor IC₅₀ | >79 µM | Cell-based assays | [6] |

| Toxicity | No toxicity towards human hepatocytes at concentrations >50 µM | [1][2] |

This compound has been shown to inhibit apelin-13-mediated activation of the APJ receptor.[3][6] It displays limited cross-reactivity against a range of other GPCRs, with some minor activity at the kappa opioid and benzodiazepine receptors.[1][6]

In Vitro ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been characterized in vitro.

| Property | Observation | Assay | Reference |

| Aqueous Solubility | Poor, pH-dependent (higher at pH 7.4 than at 5.0 or 6.2) | [1] | |

| Permeability | Moderate | Parallel Artificial Membrane Permeability Assay (PAMPA) | [1][5] |

| Plasma Stability | Moderate | [5] | |

| Microsomal Stability | Poor (rapidly metabolized in human and mouse liver homogenates) | [1][5] | |

| Plasma Protein Binding | Data not explicitly found in search results. |

The poor microsomal stability, likely due to the ester linkage, suggests that this compound's utility in vivo may be limited to acute intravenous dosing to avoid rapid metabolism.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the binding of apelin to the APJ receptor, thereby inhibiting downstream signaling cascades. The apelin/APJ system is involved in numerous physiological processes, and its dysregulation is implicated in various diseases.

Apelin/APJ Signaling

The binding of apelin to the APJ receptor typically activates Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7] The receptor can also signal through the β-arrestin pathway.[7] this compound has been shown to antagonize both of these pathways.[2]

Caption: Simplified signaling pathway of the apelin/APJ receptor and the inhibitory action of this compound.

Downstream Effects

-

ERK Signaling: The apelin/APJ system can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation.[8] this compound has been shown to downregulate phosphorylated ERK (p-ERK) in the spinal cord dorsal horn of rats with neuropathic pain, suggesting its analgesic effects may be mediated through this pathway.[5] In cholangiocarcinoma cells, this compound treatment decreased the expression of p-ERK.[8]

-

TGFβ-Smad Pathway: The apelin-APJ system has been shown to inhibit the TGFβ-Smad pathway, which is involved in fibrosis and fibroblast activation.[9] Suppression of APJ signaling by this compound can lead to increased activation of the TGFβ-Smad pathway.[9]

-

Angiogenesis: this compound has been demonstrated to inhibit endothelial cell proliferation and block pathological angiogenesis in models of oxygen-induced retinopathy.[3][5] It achieves this without affecting the expression of VEGF and VEGFR2.[5] In cholangiocarcinoma, this compound treatment decreased the expression of angiogenic factors.[8]

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the APJ receptor upon ligand binding, a key step in GPCR signaling and desensitization.

Caption: General workflow for a β-arrestin recruitment assay to test this compound's antagonist activity.

Methodology:

-

Cells stably expressing the APJ receptor fused to a ProLink™ tag and β-arrestin fused to an enzyme acceptor (EA) fragment of β-galactosidase are used.[1]

-

Cells are seeded in microplates and incubated overnight.[6]

-

A solution of this compound in DMSO (or DMSO as a vehicle control) is added to the wells.[6]

-

Apelin-13, the agonist, is then added to stimulate the receptor.[6]

-

The plate is incubated to allow for β-arrestin recruitment, which brings the ProLink and EA tags in close proximity, forming a functional β-galactosidase enzyme.[1]

-

A detection reagent containing the substrate for β-galactosidase is added.[6]

-

After a final incubation period, the luminescence generated by the enzymatic reaction is measured. A decrease in luminescence in the presence of this compound indicates antagonist activity.[6]

Cell Proliferation Assays (MTT and BrdU)

These assays are used to assess the effect of this compound on the proliferation of cells, such as endothelial cells.[5]

Methodology:

-

Cells (e.g., mouse endothelial cell line bEnd.3) are plated in multi-well plates.[5]

-

The cells are treated with varying concentrations of this compound.[5]

-

For the MTT assay: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured to determine the relative number of viable cells.[5]

-

For the BrdU incorporation assay: During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the cell culture medium. BrdU is incorporated into the DNA of proliferating cells. The cells are then fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme that catalyzes a colorimetric or chemiluminescent reaction. The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[5]

Synthesis

The synthesis of this compound has been described and involves a three-step process starting from kojic acid.[1]

Caption: Synthetic scheme for the preparation of this compound.

Applications in Research

This compound is a valuable pharmacological tool for elucidating the roles of the apelin/APJ system in:

-

Cardiovascular research: Investigating the involvement of apelin signaling in heart failure, hypertension, and atherosclerosis.[1]

-

Oncology: Studying the role of the apelin/APJ axis in tumor growth, angiogenesis, and metastasis in cancers such as cholangiocarcinoma.[8]

-

Neuroscience: Exploring the contribution of apelin signaling to neuropathic pain and its potential as a therapeutic target.[5]

-

Metabolic diseases: Examining the function of the apelin/APJ system in glucose and lipid metabolism.

-

Reproductive biology: Investigating the role of apelin and its receptor in the hypothalamus-pituitary-testicular axis and testicular function.[10]

Conclusion

This compound is the first-in-class small-molecule antagonist of the apelin receptor, offering high selectivity and utility in a range of in vitro and, with careful consideration of its metabolic stability, in vivo studies. This technical guide provides a summary of its chemical properties, biological activity, and experimental methodologies to facilitate its use in advancing our understanding of apelin/APJ signaling in health and disease.

References

- 1. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ML 221 | Apelin Receptor Antagonists: R&D Systems [rndsystems.com]

- 3. This compound = 98 HPLC 877636-42-5 [sigmaaldrich.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Apelin receptor antagonist (this compound) treatment has a stimulatory effect on the testicular proliferation, antioxidants system and steroidogenesis in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Selectivity of ML221 for the Apelin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ML221, a potent and selective functional antagonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) implicated in a range of physiological processes. This document details the quantitative data, experimental methodologies, and signaling pathways associated with this compound's interaction with the apelin receptor, offering a valuable resource for researchers in pharmacology and drug discovery.

Quantitative Selectivity Profile of this compound

This compound exhibits high potency in inhibiting apelin-13-mediated activation of the apelin receptor. Its inhibitory activity has been quantified in two distinct functional assays, targeting different aspects of receptor signaling. Furthermore, its selectivity has been rigorously assessed against the closely related angiotensin II type 1 (AT1) receptor and a broader panel of GPCRs.

Table 1: Potency of this compound at the Apelin Receptor (APJ)

| Assay Type | Parameter | Value (µM) |

| cAMP Assay | IC50 | 0.70 |

| β-arrestin Assay | IC50 | 1.75 |

Table 2: Selectivity of this compound against Angiotensin II Type 1 (AT1) Receptor

| Receptor | Parameter | Value (µM) | Fold Selectivity (AT1/APJ β-arrestin) |

| Angiotensin II Type 1 (AT1) | IC50 | >79 | >37 |

Table 3: GPCR Selectivity Panel for this compound

This compound was profiled against a panel of 29 G-protein coupled receptors to assess its broader selectivity. The compound showed minimal cross-reactivity, with significant inhibition observed only at the kappa opioid receptor.

| Receptor | % Inhibition at 10 µM |

| Kappa Opioid | <50 |

| Benzodiazepine | <70 |

| Other 27 GPCRs | No significant binding |

Note: The complete list of the 29 GPCRs tested is available through the Psychoactive Drug Screening Program (PDSP) at the University of North Carolina.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.

β-Arrestin Recruitment Assay

This cell-based functional assay was the primary screen for identifying antagonists of the apelin receptor. The assay measures the recruitment of β-arrestin to the activated receptor, a key step in GPCR desensitization and signaling.

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for the β-arrestin recruitment assay.

Detailed Protocol:

-

Cell Culture: An angiotensin II receptor-like 1 (AGTRL-1) cell line is used.

-

Cell Plating: Cells are seeded at a density of 1000 cells per well in a 1536-well plate containing 4 µL of growth medium. Plates are incubated overnight for 16-18 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Addition: 60 nL of this compound dissolved in DMSO (or DMSO as a vehicle control) is dispensed into the wells.

-

Agonist Stimulation: 2 µL of a 30 nM solution of Apelin-13 is added to the wells containing this compound and the negative control wells. Assay media is added to the positive control wells. The final concentration of this compound is 20 µM, and the final DMSO concentration is 1%.

-

Incubation: The assay plates are incubated for 90 minutes at room temperature.

-

Detection: 3 µL of the detection reagent is added to each well, and the plates are incubated for an additional 60 minutes.

-

Data Acquisition: Luminescence is read using a ViewLux microplate reader.

The primary assay was performed using the DiscoveRx PathHunter β-arrestin assay platform.

cAMP Functional Assay

This assay was used as a secondary screen to confirm the antagonistic activity of this compound. It measures the inhibition of cyclic adenosine monophosphate (cAMP) production, a downstream signaling molecule of the apelin receptor when coupled to Gαi.

Experimental Workflow: cAMP Assay

Caption: General workflow for a cAMP functional assay.

Specific details of the protocol used for this compound, including the cell line, agonist concentration, and detection method, were not explicitly detailed in the available literature. The workflow above represents a standard methodology for such an assay.

GPCR Selectivity Profiling

The selectivity of this compound was determined by screening against a panel of GPCRs. This is a critical step in drug development to identify potential off-target effects.

Experimental Workflow: GPCR Selectivity Screening

Targeting the Apelin Receptor with ML221: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Apelin/APJ System

The apelin/APJ system has emerged as a critical regulator in a wide range of physiological and pathological processes.[1] The system comprises the G protein-coupled receptor APJ (also known as APLNR) and its endogenous peptide ligands, apelin and elabela. The APJ receptor, once an orphan receptor, shares structural similarity with the angiotensin II type 1 (AT1) receptor, though it does not bind angiotensin II.[2][3] The apelin system is a key mediator of cardiovascular homeostasis and has been implicated in the pathogenesis of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis.[2] Its functions extend to energy metabolism, angiogenesis, and fluid homeostasis.[1] Given its broad physiological involvement, the APJ receptor presents a compelling target for therapeutic intervention. ML221 is a potent and selective small-molecule functional antagonist of the APJ receptor, serving as a critical tool for elucidating the receptor's role in disease and as a lead compound for drug development.[4]

Profile of this compound

This compound, with the IUPAC name 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate, was identified through a high-throughput screening campaign as a functional antagonist of the apelin receptor.[2] It is derived from a kojic acid-based scaffold.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 385.35 g/mol | |

| Formula | C₁₇H₁₁N₃O₆S | |

| CAS Number | 877636-42-5 | |

| Purity | ≥98% | |

| Solubility | Soluble to 10 mM in DMSO | |

| Storage | Store at +4°C |

Quantitative Pharmacological Data

This compound acts as a functional antagonist, inhibiting the activation of the APJ receptor by its ligand, apelin-13.[4][5] Its potency has been characterized in multiple cell-based functional assays.

Table 2: In Vitro Pharmacology of this compound

| Target | Assay Type | Metric | Value (µM) | Selectivity | Reference |

| Apelin Receptor (APJ) | cAMP Assay | IC₅₀ | 0.70 | >37-fold vs. AT1 | [4] |

| Apelin Receptor (APJ) | β-arrestin Assay | IC₅₀ | 1.75 | >37-fold vs. AT1 | [4] |

| Angiotensin II Type 1 (AT1) Receptor | Functional Assay | IC₅₀ | >79 | - | [4] |

This compound also demonstrates a favorable selectivity profile against a broader panel of GPCRs, with the only notable off-target activity observed at the κ-opioid and benzodiazepinone receptors, showing less than 50-70% inhibition at a 10 μM concentration.

Apelin Receptor Signaling Pathways

The APJ receptor is primarily coupled to the inhibitory G-protein, Gαi.[2][3] Upon activation by apelin, this initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The receptor also signals through β-arrestin recruitment, which can lead to receptor internalization and activation of other pathways, such as the MAPK/ERK pathway. Downstream of G-protein activation, the apelin system can also stimulate the PI3K/Akt pathway, which is involved in cell survival and glucose metabolism.[1]

Experimental Protocols & Workflow

The characterization of this compound as an APJ receptor antagonist relies on specific cell-based assays. The following are representative protocols for evaluating compound activity.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the APJ receptor upon ligand-induced activation, a key step in GPCR desensitization and signaling.

-

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human APJ receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

-

Seeding: Cells are seeded into 1536-well plates at a density of approximately 1000 cells/well in 4 µL of culture medium (e.g., F12 nutrient mix with 10% FBS and penicillin/streptomycin).[4]

-

Incubation: Plates are incubated overnight (16-18 hours) at 37°C in a humidified, 5% CO₂ atmosphere.[4]

-

Compound Addition: 60 nL of this compound (or other test compounds) in DMSO, or DMSO alone for controls, is transferred to the assay plates.[4]

-

Agonist Addition: After a brief pre-incubation, 2 µL of the agonist Apelin-13 (at a final concentration corresponding to its EC₈₀, e.g., 10 nM) is added to the wells containing test compounds and to the negative control wells. Assay media is added to positive control wells.[4] The final DMSO concentration should be kept constant, typically at 1%.

-

Assay Incubation: The plates are incubated for 90 minutes at room temperature.[5]

-

Detection: 3 µL of a chemiluminescent or fluorescent detection reagent is added, and the plates are incubated for an additional 60 minutes.[5]

-

Readout: Luminescence or fluorescence is measured using a suitable plate reader (e.g., ViewLux).

-

Analysis: Data are normalized to positive (agonist alone) and negative (cells alone) controls. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

cAMP Inhibition Assay

This assay quantifies the ability of an antagonist to block the agonist-induced, Gαi-mediated inhibition of cAMP production.

-

Cell Line: A cell line expressing the human APJ receptor (e.g., AGTRL-1 cell line) is used.

-

Protocol: The general workflow is similar to the β-arrestin assay. Cells are seeded and incubated with the test compound (this compound).

-

Stimulation: Cells are then stimulated with a combination of Apelin-13 and a cAMP-inducing agent like Forskolin.

-

Detection: The level of intracellular cAMP is measured using a detection kit, often based on competitive immunoassay principles (e.g., HTRF, LANCE, or ELISA).

-

Analysis: The ability of this compound to reverse the Apelin-13-mediated decrease in Forskolin-stimulated cAMP levels is measured, and IC₅₀ values are determined.

Potential Therapeutic Applications

The antagonism of the apelin/APJ system with molecules like this compound holds potential in therapeutic areas where the system is pathologically upregulated.

-

Oncology: The apelin system is implicated in tumor angiogenesis and growth.[1] Studies have shown that the apelin/APJ axis is upregulated in cholangiocarcinoma (CCA) cells.[6] Inhibition of this axis with this compound has been demonstrated to decrease CCA proliferation and angiogenesis, leading to significantly inhibited tumor growth in a xenograft mouse model.[6] This suggests a potential therapeutic strategy for cancers that rely on apelin-driven pathways for growth and vascularization. The APLN-APJ axis has also been linked to lymphangiogenesis in cervical cancer, suggesting that its blockade could curtail nodal metastases.[7]

-

Cardiovascular and Metabolic Diseases: While much of the research on the apelin system focuses on the therapeutic benefits of agonism (e.g., improving cardiac output, vasodilation),[1][8][9] antagonism could be relevant in specific contexts. For example, in conditions characterized by excessive or pathological angiogenesis driven by apelin, an antagonist could be beneficial. However, the primary role of apelin appears to be protective in many cardiovascular settings.[10] Therefore, the application of antagonists in this area requires careful consideration of the specific pathology.

-

Research Tool: A primary application of this compound is as a selective pharmacological tool to investigate the physiological and pathophysiological roles of the apelin/APJ system.[2] Its ability to block receptor function in vitro and in acute in vivo settings allows researchers to probe the consequences of apelin signaling blockade without the confounding factors of genetic models.[2]

Summary of Preclinical Studies

-

In Vitro: this compound exhibits no significant toxicity towards human hepatocytes at concentrations up to 50 µM. However, it shows poor stability in human and mouse liver homogenates and is rapidly metabolized in plasma, likely due to its ester linkage.[2] This characteristic suggests its utility is primarily for in vitro studies or acute in vivo experiments where metabolism can be bypassed through specific administration routes.[2]

-

In Vivo: In a mouse xenograft model of human cholangiocarcinoma, intravenous administration of this compound resulted in a significant inhibition of tumor growth.[6] This was associated with decreased proliferation, angiogenesis, and reduced expression of markers related to epithelial-mesenchymal transition (EMT) like vimentin and matrix metalloproteinases (MMP-3, MMP-9).[6]

Conclusion

This compound is a potent and selective functional antagonist of the apelin receptor, providing a valuable tool for dissecting the complex roles of the apelin/APJ signaling axis. Its efficacy in preclinical cancer models, particularly in cholangiocarcinoma, highlights the therapeutic potential of targeting this pathway in oncology. While its pharmacokinetic profile, specifically its poor metabolic stability, limits its current utility as a systemic drug, this compound serves as an essential chemical probe and a foundational scaffold for the development of next-generation APJ antagonists with improved drug-like properties for a range of therapeutic applications.

References

- 1. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional antagonists of the Apelin (APJ) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Functional Agonists of the Apelin (APJ) Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Arrestin | Apelin receptor | TargetMol [targetmol.com]

- 6. Inhibition of the apelin/apelin receptor axis decreases cholangiocarcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

ML221: A Technical Guide to its Impact on Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML221 is a potent and selective small-molecule antagonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). The apelin/APJ signaling system is a critical regulator of numerous physiological processes, including cardiovascular function, angiogenesis, and fluid homeostasis. Consequently, this compound has emerged as a valuable pharmacological tool for elucidating the roles of this pathway in both normal physiology and various disease states, particularly in cancer biology. This technical guide provides an in-depth overview of the known effects of this compound on cellular processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound functions as a functional antagonist of the apelin receptor (APJ). It competitively inhibits the binding of the endogenous ligand, apelin, thereby blocking the activation of downstream signaling cascades. This antagonism has been demonstrated to impact cellular functions such as proliferation, migration, and angiogenesis.

Quantitative Data Summary

The inhibitory activity of this compound on the apelin receptor has been quantified in various cell-based functional assays. The following table summarizes the key potency values reported in the literature.

| Assay Type | Parameter | Value (µM) | Cell Line | Reference |

| cAMP Assay | IC50 | 0.70 | CHO-K1 AGTRL-1 | |

| β-arrestin Recruitment Assay | IC50 | 1.75 | CHO-K1 AGTRL-1 |

Table 1: Potency of this compound in functional assays.

Impact on Cellular Processes

Inhibition of Cancer Cell Proliferation and Angiogenesis

This compound has been shown to significantly inhibit the growth of certain cancers, particularly cholangiocarcinoma, by targeting the apelin/APJ axis. This inhibition is achieved through the modulation of key cellular processes:

-

Reduced Cell Proliferation: Treatment with this compound leads to a decrease in the expression of proliferation markers such as PCNA and Ki-67.

-

Inhibition of Angiogenesis: this compound downregulates the expression of crucial angiogenic factors, including Vascular Endothelial Growth Factor A (VEGF-A), VEGF-C, Angiopoietin-1 (Ang-1), and Angiopoietin-2 (Ang-2).

-

Decreased Cell Migration: Wound-healing assays have demonstrated that this compound can significantly impair the migratory capacity of cancer cells.

Modulation of Intracellular Signaling Pathways

The anti-proliferative and anti-angiogenic effects of this compound are mediated through the inhibition of key intracellular signaling pathways downstream of the apelin receptor.

-

ERK/MAPK Pathway: this compound treatment has been observed to decrease the phosphorylation of Extracellular signal-Regulated Kinase (ERK), indicating a reduction in the activity of the MAPK/ERK signaling cascade, which is crucial for cell proliferation.

-